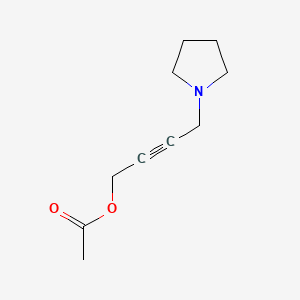
Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate is an organic compound with the molecular formula C14H17Cl3O2. It is characterized by its ester functional group and the presence of three chlorine atoms attached to the same carbon atom. This compound is notable for its unique structure, which includes a trimethylphenyl group, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Hydrolysis: 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoic acid and ethanol.
Reduction: Derivatives with fewer chlorine atoms.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trichloro-2-phenylpropanoate: Similar structure but lacks the trimethyl groups on the phenyl ring.
Ethyl 2,2,2-trichloroacetate: Contains three chlorine atoms but has a simpler structure without the aromatic ring.
Ethyl 3,3,3-trichloropropanoate: Similar ester group but lacks the aromatic ring and additional methyl groups.
Uniqueness
Ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trichlorinated esters and contributes to its specific applications in research and industry .
Properties
CAS No. |
88858-99-5 |
|---|---|
Molecular Formula |
C14H17Cl3O2 |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
ethyl 3,3,3-trichloro-2-(2,4,5-trimethylphenyl)propanoate |
InChI |
InChI=1S/C14H17Cl3O2/c1-5-19-13(18)12(14(15,16)17)11-7-9(3)8(2)6-10(11)4/h6-7,12H,5H2,1-4H3 |
InChI Key |
HTWXCEUFLYHXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C(=C1)C)C)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


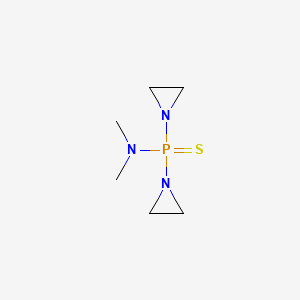
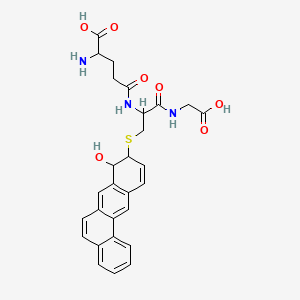
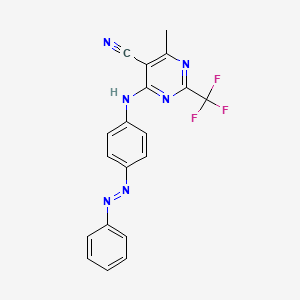
![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)

![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)
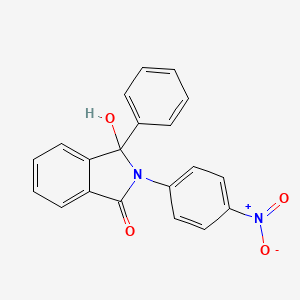
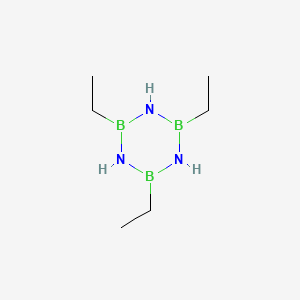
![(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14157780.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14157793.png)
![N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide](/img/structure/B14157803.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14157810.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
